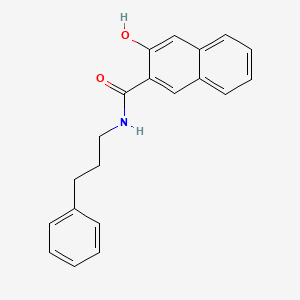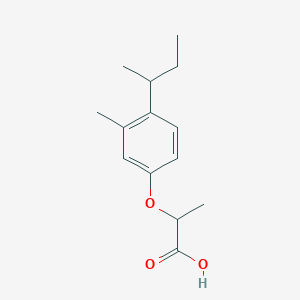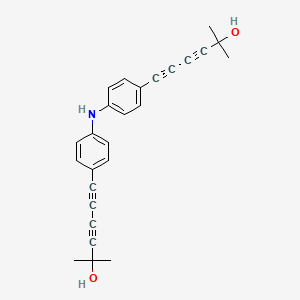![molecular formula C14H11ClN2O3 B14354089 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-51-0](/img/structure/B14354089.png)
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group, a hydroxy group, and a pyridin-3-ylmethylcarbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl chloride group can be reduced to a benzyl alcohol.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA) are typical.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces benzyl alcohol.
Substitution: Produces substituted benzoyl derivatives.
Scientific Research Applications
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. The hydroxy and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridin-3-ylmethylcarbamoyl group may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl chloride
- 2-Hydroxy-5-{[(pyridin-4-yl)methyl]carbamoyl}benzoyl chloride
Uniqueness
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the position of the pyridin-3-ylmethylcarbamoyl group, which can influence its reactivity and interaction with biological targets compared to its isomers.
Properties
CAS No. |
90183-51-0 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C14H11ClN2O3/c15-13(19)11-6-10(3-4-12(11)18)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20) |
InChI Key |
ZKKPGGKDZSNHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)

phosphanium perchlorate](/img/structure/B14354021.png)
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)

![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)





